molecular formula C13H16ClNO B11874709 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride

Cat. No.: B11874709
M. Wt: 237.72 g/mol
InChI Key: ATVRMNQQDVENIG-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fused pyridine and isoquinoline ring system. It has been studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a pyridine derivative with an isoquinoline derivative, followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable processes to ensure the compound can be produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride

InChI

InChI=1S/C13H15NO.ClH/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11;/h1-4,13H,5-9H2;1H

InChI Key

ATVRMNQQDVENIG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC3=CC=CC=C3C2CC1=O.Cl

Origin of Product

United States

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